[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol
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Overview
Description
“[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis
The molecular structure of piperidine derivatives has been studied in detail . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Characterization
- The chemical structure and synthesis methods of compounds similar to [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol have been extensively studied. For instance, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been synthesized using specific condensation methods. These studies often involve characterizing the compound using spectroscopic techniques and X-ray crystallography, providing insights into their molecular structure and properties (Benakaprasad et al., 2007) (Prasad et al., 2008).
Antimicrobial and Antitubercular Activities
- Some derivatives of piperidine, which include [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol, have been found to possess antimicrobial properties. The synthesis and evaluation of these compounds' activities against different bacteria and fungi have been a focus of research. For example, a study on a series of 4-(aryloxy)phenyl cyclopropyl methanols showed significant antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).
Crystallography and Molecular Studies
- Detailed crystallographic studies have been conducted on compounds structurally similar to [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol. These studies are essential for understanding the molecular conformation, bonding angles, and overall geometry of these compounds. For example, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined to understand its molecular arrangement (Sudhakar et al., 2005).
Chemical Properties and Reactions
- The chemical reactivity and properties of piperidine derivatives are another area of interest. Studies have been conducted on the thermal, optical, and structural characteristics of these compounds. For instance, research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provides insights into its stability, hydrogen bonding, and molecular interactions (Karthik et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-4-2-1-3-12(13)9-15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGOPQOSIQOVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol |
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